molecular formula C21H21NO3 B2910269 (Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one CAS No. 1321863-75-5

(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one

Cat. No.: B2910269
CAS No.: 1321863-75-5
M. Wt: 335.403
InChI Key: UXWCOQXOVAKPIH-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one is a synthetic oxazolone derivative characterized by a benzylidene moiety substituted with a bulky tert-butyl group at the para position and a 3-methoxyphenyl group at the C-2 position of the oxazolone ring. Oxazolones are five-membered heterocyclic compounds known for their diverse pharmacological and material science applications, including antimicrobial, antioxidant, and anticonvulsant activities .

Synthesis typically follows a two-step protocol: (1) condensation of a benzaldehyde derivative (e.g., 4-(tert-butyl)benzaldehyde) with a glycine precursor (e.g., hippuric acid derivatives) under acidic conditions, and (2) cyclization with acetic anhydride or similar reagents . Purification often involves recrystallization or column chromatography, yielding products with high purity (e.g., 71–83% yields for analogous compounds) .

Properties

IUPAC Name

(4Z)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-21(2,3)16-10-8-14(9-11-16)12-18-20(23)25-19(22-18)15-6-5-7-17(13-15)24-4/h5-13H,1-4H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWCOQXOVAKPIH-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Oxazolone Derivatives

Structural and Electronic Comparisons

The compound’s structural analogs vary in substituents on the benzylidene (C-4) and phenyl (C-2) positions. Key comparisons include:

Compound Name C-4 Substituent C-2 Substituent Key Properties/Activities
(Z)-4-(4-(tert-butyl)benzylidene)-2-(3-methoxyphenyl)oxazol-5(4H)-one 4-(tert-butyl)phenyl 3-methoxyphenyl High lipophilicity, potential CNS activity
E1-E10 () Varied benzylidenes Substituted phenyls Antioxidant activity (IC₅₀: 12–45 μM)
BTBO1-BTBO13 () Thiazole-substituted Methyl Anticonvulsant (ED₅₀: 25–100 mg/kg)
4-((Z)-4-chlorobenzylidene)-2-((E)-styryl)oxazol-5(4H)-one () 4-chlorophenyl Styryl Acetylcholinesterase inhibition (IC₅₀: 8.2 μM)
PA1-PA14 () Substituted benzylidenes Pyrazin-2-yl Antimicrobial (MIC: 6.25–50 μg/mL)

Key Observations:

  • Electron-donating groups (e.g., methoxy, tert-butyl) enhance antioxidant activity due to radical stabilization .
  • Electron-withdrawing groups (e.g., nitro, chloro) improve antimicrobial and enzyme inhibitory effects by increasing electrophilicity .
  • Bulkier substituents (e.g., tert-butyl) may reduce solubility but improve blood-brain barrier penetration, relevant for anticonvulsant or CNS-targeted drugs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.